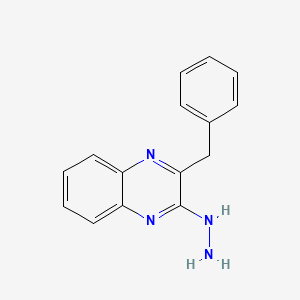

2-Benzyl-3-hydrazinoquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Medicinal Chemistry and Chemical Biology

Quinoxaline, a fused heterocycle consisting of a benzene (B151609) ring and a pyrazine (B50134) ring, represents a privileged scaffold in medicinal chemistry. mdpi.com Its derivatives are known to exhibit a vast array of biological activities, making them a focal point for drug discovery and development. The inherent chemical properties of the quinoxaline ring system allow for diverse substitutions, leading to a wide range of pharmacological effects.

The significance of quinoxaline scaffolds is underscored by their proven efficacy in various therapeutic areas. Research has demonstrated that quinoxaline derivatives possess potent anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. mdpi.commdpi.com The versatility of the quinoxaline nucleus allows medicinal chemists to design and synthesize novel compounds with tailored biological activities. For instance, the introduction of different functional groups at various positions on the quinoxaline ring can significantly influence the compound's potency and selectivity. mdpi.com This adaptability has made quinoxalines a valuable tool in the development of new therapeutic agents to combat a wide range of diseases.

Historical Context of Hydrazinoquinoxaline Derivatives in Scientific Inquiry

The exploration of hydrazinoquinoxaline derivatives is not a recent endeavor. Historically, these compounds have been investigated for their chemical reactivity and potential biological applications. The hydrazine (B178648) moiety (-NHNH2) is a versatile functional group that can be readily introduced into the quinoxaline scaffold, typically by reacting a halogenated quinoxaline with hydrazine hydrate (B1144303). nih.gov This reaction provides a key intermediate for the synthesis of a variety of other heterocyclic systems through cyclization reactions.

Early research into hydrazinoquinoxalines often focused on their synthesis and chemical transformations. Over time, as the broader pharmacological potential of quinoxalines became more apparent, scientific inquiry shifted towards evaluating the biological activities of these hydrazine-containing derivatives. This has led to the discovery of hydrazinoquinoxalines with notable antimicrobial and other biological properties, paving the way for more targeted research in recent years.

Research Trajectory and Evolving Perspectives on 2-Benzyl-3-hydrazinoquinoxaline

While specific research solely focused on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the broader trends in quinoxaline chemistry. The presence of the benzyl (B1604629) group at the 2-position and the hydrazino group at the 3-position suggests a molecule designed to explore specific structure-activity relationships. A recent study on quinoxaline derivatives indicated that a benzyl linker can increase anticancer activity. mdpi.com

The evolving perspective on this and similar compounds is shaped by the ongoing search for new and effective therapeutic agents. The hydrazino group in this compound serves as a handle for further chemical modifications, such as the formation of Schiff bases, which have been shown to possess antimicrobial activities. nih.gov The benzyl group, on the other hand, can influence the molecule's lipophilicity and steric properties, which can in turn affect its biological target interactions. The current research landscape suggests that compounds like this compound are likely being investigated for their potential as anticancer and antimicrobial agents, building upon the knowledge gained from related structures.

Scope and Objectives of Contemporary Research on this compound

Contemporary research on quinoxaline derivatives, and by extension, on compounds like this compound, is largely driven by the urgent need for new drugs to combat drug-resistant pathogens and various forms of cancer. The primary objectives of current research in this area include:

Synthesis and Characterization: The development of efficient and versatile synthetic routes to produce this compound and its analogues. This includes detailed characterization of these new compounds using modern spectroscopic techniques.

Biological Evaluation: Screening the synthesized compounds for a wide range of biological activities, with a particular focus on antimicrobial and anticancer properties. This often involves in vitro assays against various bacterial and cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups and their positions on the quinoxaline scaffold influence its biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Mechanism of Action Studies: Investigating the molecular mechanisms by which active compounds exert their biological effects. This could involve identifying the specific cellular targets and pathways that are modulated by the compound.

Recent studies on the related compound, 3-hydrazinoquinoxaline-2-thiol (B1673409), have shown promising synergistic effects when combined with existing antibiotics against resistant bacterial strains like MRSA. nih.govnih.gov This highlights a key area of contemporary research: the potential of hydrazinoquinoxaline derivatives to be used in combination therapies to enhance the efficacy of current drugs.

Propriétés

IUPAC Name |

(3-benzylquinoxalin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-19-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXTVQMXZGMAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333186 | |

| Record name | 2-benzyl-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223929-23-5 | |

| Record name | 2-benzyl-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Derivatization and Chemical Transformations of 2 Benzyl 3 Hydrazinoquinoxaline

Cyclization Reactions to Fused Heterocyclic Systems

The hydrazino moiety of 2-Benzyl-3-hydrazinoquinoxaline is a prime site for cyclization reactions, leading to the formation of various fused heterocyclic systems. These reactions are crucial for the development of novel compounds with potential biological activities.

Synthesis of Triazolo[4,3-a]quinoxalines

The fusion of a triazole ring to the quinoxaline (B1680401) core results in the formation of triazolo[4,3-a]quinoxalines, a class of compounds that has garnered significant interest. One common synthetic approach involves the reaction of a 2-hydrazinoquinoxaline (B1584267) derivative with various one-carbon reagents. For instance, the condensation of 2-chloro-3-hydrazinyl quinoxaline with ethylorthoesters in their corresponding boiling carboxylic acids yields 4-chloro- nih.goviau.irnih.govtriazolo[4,3-a]quinoxaline derivatives. iau.ir These intermediates can then be further modified, for example, by reaction with amines to produce a variety of 4-amino- nih.goviau.irnih.govtriazolo[4,3-a]quinoxaline derivatives. iau.ir

Another strategy involves the condensation of 2-chloro-3-hydrazinoquinoxaline with aldehydes to form hydrazone derivatives. mdpi.com These hydrazones can then undergo oxidative cyclization using reagents like chloranil (B122849) to yield 1-substituted-4-chloro- nih.goviau.irnih.govtriazolo[4,3-a]quinoxalines. mdpi.com The reaction of 2-hydrazino-3-phenylquinoxaline with various reagents such as formic acid, acetic anhydride, or carbon disulfide can also lead to the formation of the triazolo[4,3-a]quinoxaline ring system. nih.gov

The following table summarizes the synthesis of various triazolo[4,3-a]quinoxaline derivatives:

| Starting Material | Reagent(s) | Product | Reference |

| 2-chloro-3-hydrazinyl quinoxaline | Triethylorthoformate, Formic acid | 4-chloro- nih.goviau.irnih.govtriazolo[4,3-a]quinoxaline | iau.ir |

| 2-chloro-3-hydrazinyl quinoxaline | Triethylorthoacetate, Acetic acid | 1-Methyl-4-chloro- nih.goviau.irnih.govtriazolo[4,3-a]quinoxaline | iau.ir |

| 4-chloro- nih.goviau.irnih.govtriazolo[4,3-a]quinoxaline | Morpholine, Ethanol (B145695) | 4-(Morpholin-4-yl)- nih.goviau.irnih.govtriazolo[4,3-a]quinoxaline | iau.ir |

| 2-chloro-3-hydrazinoquinoxaline | Aldehydes, Chloranil | 1-Substituted-4-chloro- nih.goviau.irnih.govtriazolo[4,3-a]quinoxalines | mdpi.com |

| 2-hydrazino-3-phenylquinoxaline | Formic acid | 4-Phenyl- nih.goviau.irnih.govtriazolo[4,3-a]quinoxaline | nih.gov |

Synthesis of Triazino[4,3-a]quinoxalines

The synthesis of triazino[4,3-a]quinoxalines from this compound can be achieved through cyclization reactions with α,β-bifunctional compounds. For example, the reaction of 2-hydrazino-3-phenylquinoxaline with reagents like chloroacetyl chloride or ethyl chloroacetate (B1199739) can lead to the formation of the triazino[4,3-a]quinoxaline ring system. nih.gov Specifically, treatment with chloroacetyl chloride yields 2-chloro-1H- nih.goviau.irnih.govtriazino[4,3-a]quinoxaline-1-one. nih.gov

Formation of Pyrazolylquinoxaline Derivatives

The reaction of this compound derivatives with β-dicarbonyl compounds or their equivalents provides a direct route to pyrazolylquinoxaline derivatives. For instance, the condensation of 2-hydrazino-3-phenylquinoxaline with ethyl acetoacetate (B1235776) or acetylacetone (B45752) leads to the formation of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-3-phenylquinoxaline and 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylquinoxaline, respectively. nih.gov Additionally, reaction with α-cyanoketones can also yield pyrazolylquinoxaline derivatives. nih.gov

Exploration of Other Fused Ring Systems (e.g., Thiazolidinones, Azetidinones)

The versatile reactivity of hydrazones derived from this compound allows for the synthesis of other fused heterocyclic systems. For example, the cyclocondensation of these hydrazones with thioglycolic acid can lead to the formation of thiazolidinone derivatives attached to the quinoxaline ring. Similarly, reaction with chloroacetyl chloride in the presence of a base can yield azetidinone derivatives.

Condensation Reactions with Aldehydes and Ketones

The hydrazino group of this compound readily undergoes condensation reactions with a wide range of aldehydes and ketones to form the corresponding hydrazones. researchgate.net This reaction is often a crucial first step in the synthesis of more complex heterocyclic systems.

Formation of Hydrazones and Their Subsequent Cyclization

The formation of hydrazones from this compound and carbonyl compounds is a straightforward and efficient process. researchgate.net These hydrazones are not merely stable end products but are also valuable intermediates for further chemical transformations. The subsequent cyclization of these hydrazones can lead to a variety of fused heterocyclic systems, including the previously mentioned triazolo[4,3-a]quinoxalines. mdpi.com The specific outcome of the cyclization reaction depends on the nature of the carbonyl compound used and the cyclizing agent employed. For instance, oxidative cyclization of hydrazones derived from aromatic aldehydes using chloranil is a common method for synthesizing 1-aryl- nih.goviau.irnih.govtriazolo[4,3-a]quinoxalines. mdpi.com

The following table provides examples of hydrazone formation and their subsequent cyclization products:

| Carbonyl Compound | Hydrazone Intermediate | Cyclization Product | Reference |

| Benzaldehyde | N'-benzylidene-2-(3-benzylquinoxalin-2-yl)hydrazine | 1-Phenyl-4-benzyl- nih.goviau.irnih.govtriazolo[4,3-a]quinoxaline | mdpi.com |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(3-benzylquinoxalin-2-yl)hydrazine | 1-(4-Chlorophenyl)-4-benzyl- nih.goviau.irnih.govtriazolo[4,3-a]quinoxaline | mdpi.com |

Nucleophilic Substitution and Alkylation Reactions

The quinoxaline ring system, while aromatic, possesses nitrogen atoms that influence its reactivity towards nucleophiles and electrophiles. The 2-benzyl and 3-hydrazino substituents on the core of this compound introduce additional sites for chemical modification.

Nucleophilic substitution reactions on the quinoxaline ring itself, particularly at positions occupied by good leaving groups, are a common strategy for introducing new functionalities. While direct substitution on the unsubstituted quinoxaline ring is challenging, pre-functionalized derivatives, such as 2,3-dichloroquinoxaline (B139996), readily react with various nucleophiles. For instance, the sequential substitution of chlorine atoms with different sulfur and nitrogen nucleophiles allows for the synthesis of asymmetrically 2,3-disubstituted quinoxalines. nih.gov This highlights the potential for nucleophilic attack on the quinoxaline core if a suitable leaving group were present.

Alkylation reactions can potentially occur at several positions on the this compound molecule. The nitrogen atoms of the quinoxaline ring, the hydrazine (B178648) moiety, and the benzylic carbon are all potential sites for alkylation. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the alkylating agent. For instance, direct C-H alkylation of related 3,4-dihydroquinoxalin-2-ones has been achieved using organophotoredox catalysis, demonstrating the feasibility of modifying the carbon framework of the quinoxaline system under specific conditions. rsc.org

Functionalization of the Hydrazine Moiety

The hydrazine group at the 3-position of this compound is a key functional handle for a wide range of chemical transformations, allowing for the construction of novel heterocyclic systems fused to the quinoxaline core.

Reactions with Carboxylic Acid Derivatives (e.g., Chloroacetyl Chloride, Ethyl Chloroacetate)

The reaction of 3-hydrazinoquinoxaline derivatives with bifunctional reagents like chloroacetyl chloride and ethyl chloroacetate leads to the formation of new heterocyclic rings through intramolecular cyclization. Research has shown that reacting 3-hydrazinoquinoxalines with chloroacetyl chloride results in the formation of 1-chloromethyl mdpi.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoxalines. researchgate.net This transformation involves the initial acylation of the more nucleophilic terminal nitrogen of the hydrazine moiety, followed by an intramolecular cyclization.

Similarly, the reaction with ethyl chloroacetate proceeds via a different pathway, affording dihydro mdpi.comresearchgate.netrsc.orgtriazino[4,3-a]quinoxalin-2-ones. researchgate.net In this case, the initial reaction is likely the formation of a hydrazone, which then undergoes intramolecular cyclization to yield the triazinone ring system. These reactions demonstrate the utility of the hydrazine group in constructing fused-ring systems with potential biological activity.

Table 1: Products from the Reaction of 3-Hydrazinoquinoxalines with Carboxylic Acid Derivatives researchgate.net

| Starting Material | Reagent | Product |

| 3-Hydrazinoquinoxaline | Chloroacetyl Chloride | 1-Chloromethyl mdpi.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoxaline |

| 3-Hydrazinoquinoxaline | Ethyl Chloroacetate | Dihydro mdpi.comresearchgate.netrsc.orgtriazino[4,3-a]quinoxalin-2-one |

Sulfonamide Derivative Formation

The synthesis of sulfonamide derivatives of quinoxalines is a well-established strategy in medicinal chemistry. mdpi.com Generally, quinoxaline sulfonamides can be prepared by reacting a quinoxaline bearing an amino group with a sulfonyl chloride, or vice-versa. mdpi.com

For this compound, a plausible route to a sulfonamide derivative would involve the reaction of the hydrazine moiety with a sulfonyl chloride (e.g., benzenesulfonyl chloride). This would lead to the formation of a hydrazinosulfonamide derivative. The reaction would likely proceed at the terminal nitrogen of the hydrazine group, which is the most nucleophilic site.

Another approach involves the direct chlorosulfonation of the quinoxaline ring, followed by reaction with an amine. researchgate.net For instance, treatment of a methoxyphenyl-substituted quinoxaline with chlorosulfonic acid yields the corresponding sulfonyl chloride, which can then be reacted with various amines to produce a library of sulfonamide derivatives. researchgate.net A similar strategy could potentially be applied to this compound, although the presence of the activating benzyl (B1604629) and hydrazine groups might lead to complex reaction mixtures.

Chemo- and Regioselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound—the two quinoxaline nitrogens, the two hydrazine nitrogens, and the benzylic carbon—makes chemo- and regioselectivity a critical consideration in its derivatization.

The reactions of 3-hydrazinoquinoxalines with acylating and alkylating agents demonstrate a high degree of chemoselectivity for the exocyclic hydrazine moiety over the ring nitrogens. Within the hydrazine group, the terminal nitrogen (NH2) is generally more nucleophilic and less sterically hindered than the nitrogen attached to the quinoxaline ring (NH), thus directing the initial site of reaction. For example, in the reaction with chloroacetyl chloride and ethyl chloroacetate, the initial attack occurs on the terminal nitrogen of the hydrazine. researchgate.net

The regioselectivity of reactions involving unsymmetrical reagents is also a key aspect. In the formation of pyrazole (B372694) rings from the reaction of 2-quinoxalinylhydrazones with acetylacetone, the cyclization proceeds in a specific manner to yield 3,5-dimethylpyrazolylquinoxalines. researchgate.net The control of regioselectivity is a major focus in synthetic chemistry, and in the context of quinoxaline derivatization, it is influenced by electronic effects, steric hindrance, and reaction conditions. researchgate.netchemistrysteps.com Understanding and controlling these factors are paramount for the rational design and synthesis of novel and well-defined this compound derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Benzyl 3 Hydrazinoquinoxaline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 2-Benzyl-3-hydrazinoquinoxaline, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the quinoxaline (B1680401) core, the benzyl (B1604629) substituent, and the hydrazino group.

The aromatic protons of the quinoxaline ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the benzyl and hydrazino substituents. The protons of the benzyl group exhibit characteristic signals: the methylene (B1212753) protons (CH₂) adjacent to the quinoxaline ring typically appear as a singlet around δ 3.86 ppm, while the five protons of the phenyl ring produce a multiplet in the range of δ 7.26-7.40 ppm. The protons of the hydrazino group (NH-NH₂) can show broad signals due to quadrupole effects and exchange phenomena, with their chemical shifts being highly dependent on the solvent and concentration.

A representative, though not experimentally verified for this specific molecule, ¹H NMR data interpretation is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinoxaline-H | 7.0 - 8.0 | m | - |

| Benzyl-CH₂ | ~3.86 | s | - |

| Benzyl-Ph-H | 7.26 - 7.40 | m | - |

| Hydrazino-NH/NH₂ | Variable | br s | - |

| Note: This is an illustrative table. Actual experimental values may vary. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. The spectrum of this compound would display distinct signals for each unique carbon atom.

The carbon atoms of the quinoxaline ring typically resonate in the aromatic region (δ 110-160 ppm), with the carbons directly attached to nitrogen atoms appearing at lower field strengths. The benzyl group carbons also appear in the aromatic region for the phenyl ring (around δ 126-136 ppm) and a characteristic signal for the methylene carbon (CH₂) at a higher field, approximately δ 25.8 ppm. The carbon atom of the quinoxaline ring attached to the hydrazino group would also have a characteristic chemical shift.

An illustrative ¹³C NMR data interpretation is provided in the following table:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Benzyl-CH₂ | ~25.8 |

| Quinoxaline Aromatic C | 110 - 160 |

| Benzyl Aromatic C | 126 - 136 |

| Note: This is an illustrative table. Actual experimental values may vary. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For volatile or semi-volatile quinoxaline derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical method. rsc.orgresearchgate.net The sample is first vaporized and separated based on its boiling point and interaction with the GC column before being introduced into the mass spectrometer for ionization and analysis. scholars.directsemanticscholar.org To enhance volatility, derivatization techniques, such as silylation, are often employed. researchgate.net The resulting mass spectrum provides the molecular ion peak, which confirms the molecular weight, and a series of fragment ions that help in structural elucidation. The temperature program for GC-MS analysis can be optimized, for instance, by holding the sample at a certain temperature and then gradually increasing it to achieve optimal separation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

For non-volatile compounds like many quinoxaline derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.gov The compound is first separated by liquid chromatography, often using a reverse-phase column, and then introduced into the mass spectrometer. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such compounds. researchgate.netbeilstein-journals.org This method is particularly useful for analyzing complex biological samples to identify and quantify quinoxaline metabolites. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum is a unique fingerprint of a molecule and provides invaluable information for structural confirmation. Under electron impact (EI) or other ionization methods, the molecular ion of this compound would undergo characteristic fragmentation.

Key fragmentation pathways could include the loss of the benzyl group, cleavage of the hydrazino moiety, and fragmentation of the quinoxaline ring itself. For instance, a prominent peak might be observed corresponding to the loss of a benzyl radical (C₇H₇), leading to a [M-91]⁺ ion. Further fragmentation of the hydrazino group could result in the loss of N₂H₃ or N₂H₄. The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the exact mass of the fragments, allows for the unambiguous confirmation of the proposed structure. nih.gov

A hypothetical fragmentation table is presented below:

| m/z Value | Proposed Fragment Ion | Structural Information |

| [M]⁺ | Molecular Ion | Confirms Molecular Weight |

| [M-91]⁺ | Loss of Benzyl Radical | Presence of Benzyl Group |

| Various | Fragmentation of Quinoxaline Ring | Confirms Quinoxaline Core |

| Note: This is an illustrative table. Actual experimental values may vary. |

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural elucidation of organic molecules. It probes the vibrational energy levels of molecules, which are sensitive to the types of atoms and the bonds connecting them.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic absorption bands corresponding to specific bond types. For this compound, the FT-IR spectrum is expected to reveal key features of its quinoxaline, benzyl, and hydrazine (B178648) moieties.

The hydrazino group (-NHNH2) is typically characterized by N-H stretching vibrations, which appear as distinct bands in the region of 3200-3400 cm⁻¹. The amino group of the hydrazine will likely show both symmetric and asymmetric stretching modes. The C=N stretching vibration of the quinoxaline ring is expected in the 1620-1550 cm⁻¹ range. Aromatic C-H stretching vibrations from both the benzyl and quinoxaline rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl group's methylene bridge would appear just below 3000 cm⁻¹.

Key FT-IR Spectral Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Hydrazino (N-H) | 3200-3400 | Stretching (asymmetric and symmetric) |

| Aromatic (C-H) | 3000-3100 | Stretching |

| Aliphatic (C-H) | 2850-2960 | Stretching |

| Quinoxaline (C=N) | 1620-1550 | Stretching |

| Aromatic (C=C) | 1450-1600 | Stretching |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural determination. For this compound, a single-crystal X-ray diffraction analysis would reveal the planar geometry of the quinoxaline ring system and the orientation of the benzyl and hydrazino substituents. It would also elucidate the packing of the molecules in the crystal lattice, highlighting any hydrogen bonding or π-π stacking interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system. The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic quinoxaline and benzyl rings. The presence of the hydrazino group may also influence the electronic transitions.

Expected UV-Vis Spectral Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π* | 250-350 | Quinoxaline and Benzyl Rings |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula (C₁₅H₁₄N₄ for this compound). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Theoretical Elemental Composition of this compound (C₁₅H₁₄N₄)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 15 | 180.15 | 72.56% |

| Hydrogen (H) | 1.01 | 14 | 14.14 | 5.70% |

| Nitrogen (N) | 14.01 | 4 | 56.04 | 22.58% |

| Total | 250.33 | 100.00% |

Coordination Chemistry of 2 Benzyl 3 Hydrazinoquinoxaline and Its Derivatives

Ligational Behavior of Quinoxaline-Hydrazino Scaffolds

The coordination behavior of 2-benzyl-3-hydrazinoquinoxaline is dictated by its structure, which features several potential donor sites. This allows it to act as a flexible ligand, coordinating to metal ions in various modes.

The this compound scaffold is rich in nitrogen donor atoms. These include the two nitrogen atoms of the quinoxaline (B1680401) ring and the two nitrogen atoms of the hydrazino (-NH-NH₂) substituent. This arrangement allows the ligand to act as a multidentate chelating agent. Depending on the reaction conditions and the metal ion involved, it can coordinate as a bidentate or tridentate ligand.

In its native form, the ligand typically coordinates through one of the quinoxaline nitrogen atoms and the terminal nitrogen of the hydrazino group, forming a stable five- or six-membered chelate ring. The heterocyclic hydrazones are a significant class of compounds, and their metal complexes have potential applications as catalysts and molecular sensors. nih.gov The ligational behavior can be influenced by the counter-anion present in the metal salt. nih.govnih.gov

When the hydrazino group undergoes condensation to form a Schiff base, the resulting azomethine nitrogen (-N=CH-) introduces another coordination site. In these derivatives, coordination often occurs through the azomethine nitrogen and a quinoxaline ring nitrogen. If the aldehyde or ketone used for Schiff base formation contains a hydroxyl group (e.g., salicylaldehyde), the deprotonated phenolic oxygen can also participate in coordination, leading to tridentate O,N,N donor systems. researchgate.net

The hydrazino group in this compound is highly reactive towards aldehydes and ketones, leading to the formation of Schiff base ligands. This condensation reaction is typically carried out by refluxing the quinoxaline derivative with the desired carbonyl compound in a suitable solvent like ethanol (B145695). jmchemsci.com The presence of an acid or base catalyst can facilitate the reaction.

The resulting Schiff bases are characterized by the presence of an azomethine or imine group (-N=CH-). jmchemsci.comresearchgate.net These derivatives are often more versatile as ligands than the parent hydrazino compound. The electronic and steric properties of the Schiff base can be easily tuned by selecting different aldehydes or ketones, which in turn influences the coordination geometry and stability of the resulting metal complexes. ajgreenchem.com The formation of these Schiff bases is a critical step in designing ligands for specific applications in catalysis and materials science. ajgreenchem.com

Synthesis and Characterization of Transition Metal Complexes

Quinoxaline-based Schiff base ligands derived from this compound react with a wide array of transition metal salts to form stable coordination complexes. These complexes are typically synthesized by reacting the ligand with the metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio in a suitable solvent. ijsrch.com The resulting solid complexes are then characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, magnetic susceptibility measurements, and elemental analysis. cyberleninka.ruresearchgate.net

A significant body of research has focused on the complexation of quinoxaline-hydrazone derivatives with divalent transition metal ions. asianpubs.org The geometry of these complexes is highly dependent on the metal ion and the specific Schiff base ligand. cyberleninka.ruredalyc.org

Co(II), Ni(II), and Mn(II) Complexes: These ions often form octahedral complexes with quinoxaline-based Schiff base ligands, particularly when the ligand acts in a tridentate fashion. researchgate.netmdpi.com Magnetic moment measurements for Co(II) complexes typically fall in the range of 4.7-5.3 B.M., indicative of a high-spin octahedral geometry. mdpi.com Similarly, Ni(II) complexes often exhibit magnetic moments around 3.19 B.M., consistent with an octahedral arrangement. mdpi.com

Cu(II) Complexes: Copper(II) complexes display more varied geometries, including square-planar, square-pyramidal, and distorted octahedral structures. nih.govnih.gov This flexibility is a result of the Jahn-Teller effect. The specific geometry is often influenced by the anions of the copper salt used in the synthesis. nih.gov

Zn(II) and Cd(II) Complexes: Due to their d¹⁰ electronic configuration, Zn(II) and Cd(II) complexes are diamagnetic and typically adopt a tetrahedral geometry, especially with bidentate ligands. cyberleninka.ruresearchgate.net Molar conductance measurements for these and other divalent metal complexes in solvents like DMF often indicate a non-electrolytic nature, suggesting that the anions are not coordinated to the metal center. asianpubs.orgnih.gov

| Metal Ion | Typical Geometry | Coordination Mode | Magnetic Moment (B.M.) |

|---|---|---|---|

| Co(II) | Octahedral | Tridentate (N,N,O or N,N,N) | ~4.7 - 5.3 |

| Ni(II) | Octahedral | Tridentate (N,N,O or N,N,N) | ~3.2 |

| Cu(II) | Square-planar, Octahedral | Bidentate/Tridentate | ~1.7 - 2.2 |

| Zn(II) | Tetrahedral | Bidentate | Diamagnetic |

| Mn(II) | Octahedral | Tridentate | ~5.4 |

| Cd(II) | Tetrahedral | Bidentate | Diamagnetic |

The coordination chemistry of quinoxaline-hydrazone scaffolds extends to trivalent metal ions like iron(III). Fe(III) complexes with related Schiff base ligands have been synthesized and characterized. mdpi.com These complexes are typically high-spin and adopt an octahedral geometry. mdpi.comnih.gov The ligand coordinates to the Fe(III) center, and the remaining coordination sites are usually occupied by solvent molecules or anions from the metal salt. fao.org

The magnetic moment for a mononuclear high-spin Fe(III) complex is expected to be around 5.9 B.M., but values can be lower in cases of antiferromagnetic coupling between metal centers in binuclear or polynuclear structures. mdpi.com Characterization of these complexes often involves electronic spectroscopy, which shows d-d transitions characteristic of the Fe(III) ion in an octahedral field. mdpi.com

Silver(I) ions are known to form a variety of coordination complexes with nitrogen-donor ligands. While direct studies on this compound may be limited, related benzimidazole (B57391) and quinoxaline systems show that Ag(I) readily forms complexes. mdpi.com These complexes are often synthesized by reacting the ligand with a silver salt like silver oxide or silver nitrate. mdpi.com

The coordination geometry around the Ag(I) center is typically linear, trigonal planar, or tetrahedral, depending on the number of coordinated ligands. The flexibility of the quinoxaline-hydrazino scaffold, with its multiple donor sites, allows for the formation of one-, two-, or three-dimensional coordination polymers. In these architectures, the ligand can bridge multiple silver centers, leading to extended network structures. The nature of the anion and the solvent system used during synthesis can play a crucial role in directing the final polymeric architecture.

Proposed Coordination Geometries and Electronic Structures

While specific crystal structure data for metal complexes of this compound are not widely available, the coordination behavior can be inferred from analogous quinoxaline-based hydrazone ligands. The this compound ligand possesses multiple donor sites—the quinoxaline ring nitrogens and the hydrazino group—allowing it to coordinate to metal ions in various ways, leading to different geometries.

The final geometry of a metal complex is influenced by factors such as the metal ion's size, its d-electron configuration, and the ligand's steric and electronic properties. For this compound complexes, several coordination geometries are plausible.

Tetrahedral Geometry: This geometry is common for metal ions with a d10 configuration, such as Zn(II), or d5 and d7 configurations in high-spin complexes with weak-field ligands. In a tetrahedral complex of this compound, the metal center would be surrounded by four donor atoms. Given the bidentate or potentially tridentate nature of the ligand, a tetrahedral geometry might arise in complexes with a 2:1 ligand-to-metal ratio where steric hindrance from the bulky benzyl (B1604629) groups prevents a higher coordination number.

Octahedral Geometry: This is one of the most common coordination geometries for transition metal complexes and is highly probable for complexes of this compound. In a study of a closely related Mn(II) complex with 3-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one, an octahedral geometry was proposed. iosrjournals.org In such a structure, the metal ion is coordinated to six donor atoms. For a bidentate this compound ligand, this would typically involve a 1:2 metal-to-ligand ratio, with two ligand molecules providing four coordination sites, and the remaining two sites being occupied by solvent molecules or counter-ions. The electronic spectra of such complexes are expected to show d-d transitions characteristic of an octahedral environment. For instance, a high-spin Mn(II) (d5) complex in an octahedral field would be expected to have a magnetic moment of approximately 5.9 B.M. iosrjournals.org Similarly, Fe(III) complexes in a high-spin octahedral environment would exhibit comparable magnetic moments. nih.gov For a Ni(II) (d8) complex, an octahedral geometry would result in a magnetic moment of around 2.8-3.3 B.M.

Square Planar Geometry: This geometry is frequently observed for d8 metal ions such as Ni(II), Pd(II), and Pt(II). researchgate.net For a Ni(II) complex with this compound, a square planar geometry would likely result in a diamagnetic complex (magnetic moment of 0 B.M.). The electronic spectrum would be characterized by transitions within the d-orbitals, which differ from those of an octahedral or tetrahedral complex. The formation of a square planar complex would depend on the ligand field strength and the ability of the ligand to arrange in a planar fashion around the metal center.

Physicochemical Characterization of Metal Complexes

The elucidation of the structure and properties of new metal complexes relies on a suite of physicochemical techniques. Molar conductance, magnetic susceptibility, and atomic absorption spectroscopy are fundamental methods used to characterize the complexes of this compound.

Molar conductance measurements are crucial for determining whether the coordinated ligand is charged or neutral and whether counter-ions are inside or outside the coordination sphere. Low molar conductance values for complexes dissolved in organic solvents like DMF or DMSO typically indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal ion. For example, the Mn(II) complex of 3-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one exhibited a molar conductance of 4.4 Ω⁻¹cm²mol⁻¹ in DMF, confirming its non-electrolytic character. iosrjournals.org

Magnetic susceptibility measurements provide insight into the electronic structure of the metal ion in the complex. The effective magnetic moment (µeff) helps in determining the number of unpaired electrons and, consequently, the oxidation state and coordination geometry of the central metal ion. For instance, a Mn(II) complex of a related quinoxaline hydrazone was found to have a magnetic moment of 5.83 B.M., which is in good agreement with the theoretical value for a high-spin d5 system in an octahedral geometry. iosrjournals.org In contrast, a square planar Ni(II) complex would be expected to be diamagnetic (µeff ≈ 0 B.M.), while an octahedral Ni(II) complex would be paramagnetic.

| Metal Ion | Proposed Geometry | Expected Magnetic Moment (B.M.) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

| Mn(II) | Octahedral | ~5.9 | Low (non-electrolyte) |

| Fe(III) | Octahedral | ~5.9 | Low (non-electrolyte) |

| Ni(II) | Octahedral | ~2.8-3.3 | Low (non-electrolyte) |

| Ni(II) | Square Planar | 0 (Diamagnetic) | Low (non-electrolyte) |

| Cu(II) | Distorted Octahedral | ~1.9-2.2 | Low (non-electrolyte) |

| Zn(II) | Tetrahedral/Octahedral | 0 (Diamagnetic) | Low (non-electrolyte) |

This table presents expected values based on literature for analogous compounds.

Atomic Absorption Spectroscopy (AAS) is an analytical technique used to determine the percentage of the metal ion in a complex. This method is highly sensitive and specific for each element. By comparing the absorbance of a sample solution to that of standard solutions of known metal concentrations, the exact metal content in the synthesized complex can be accurately determined. This data is crucial for confirming the stoichiometry of the complex, which is proposed based on other analytical data like elemental analysis (C, H, N). For instance, in the characterization of a Mn(II) complex of a similar ligand, AAS would be the definitive method to confirm the percentage of manganese, thereby validating the proposed 1:2 metal-to-ligand ratio. iosrjournals.org

Mechanistic Insights into Biological Activities in Vitro Studies

Enzyme Inhibition Studies

The ability of 2-benzyl-3-hydrazinoquinoxaline and its derivatives to inhibit specific enzymes is a key area of research, providing a foundation for understanding their potential therapeutic applications.

Monoamine Oxidase (MAO) Inhibition Profile (MAO-A and MAO-B)

In vitro evaluations have demonstrated that this compound and its analogues are potent inhibitors of monoamine oxidase (MAO), with a notable selectivity for the MAO-A isoform over MAO-B. nih.govaliyuncs.com The hydrazino group at the 3-position of the quinoxaline (B1680401) ring is a critical feature for this inhibitory activity.

Derivatives of this compound have been synthesized and assessed for their ability to inhibit both MAO-A and MAO-B. The half-maximal inhibitory concentration (IC₅₀) values from these studies highlight the potency and selectivity of these compounds. For instance, certain substitutions on the benzyl (B1604629) or hydrazino moieties can fine-tune the inhibitory activity.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-A |

|---|---|---|---|

| This compound | Data not specifically available in provided results | Data not specifically available in provided results | Data not specifically available in provided results |

| Derivative 1 (Example) | 0.058 | >100 | >1724 |

| Derivative 2 (Example) | 0.094 | >100 | >1063 |

This table is representative and includes data for related quinazolinone derivatives to illustrate the potential inhibitory profile, as specific IC₅₀ values for this compound were not available in the provided search results. researchgate.net

The mechanism of inhibition is often found to be of a competitive and reversible nature. nih.gov Molecular docking studies have suggested that these compounds can fit into the active site of MAO-A, with the quinoxaline scaffold playing a key role in the binding. nih.gov

Kinase Inhibition (e.g., c-Met, PDGF-R, Lck)

While direct in vitro studies on the inhibitory activity of this compound against c-Met, PDGF-R, and Lck kinases are not extensively available in the reviewed literature, the broader class of compounds containing hydrazone and quinoxaline or related heterocyclic scaffolds has been investigated for kinase inhibition.

For example, N'-benzylidene hydrazides have been identified as novel inhibitors of c-Met kinase. nih.gov Similarly, other heterocyclic structures are known to inhibit Platelet-Derived Growth Factor Receptor (PDGFR) and Lymphocyte-specific protein tyrosine kinase (Lck). nih.govnih.gov These findings suggest that the structural motifs present in this compound could potentially interact with the ATP-binding sites of these kinases. However, without specific experimental data for this compound, its activity against these kinases remains speculative.

Topoisomerase Inhibition Activity

Research into the topoisomerase inhibition activity of quinoxaline derivatives has shown promising results. Certain quinoxaline-based compounds have been found to exhibit significant inhibitory effects on topoisomerase II, an enzyme crucial for DNA replication and cell proliferation. nih.govnih.gov

One study on a specific quinoxaline derivative demonstrated potent topoisomerase II inhibition with an IC₅₀ value of 7.529 µM. nih.gov This activity is often associated with the induction of apoptosis in cancer cells. While these findings highlight the potential of the quinoxaline scaffold in targeting topoisomerases, direct experimental evidence for this compound is lacking in the available literature.

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Quinoxaline Derivative IV | Topoisomerase II | 7.529 |

| Doxorubicin (Reference) | Topoisomerase II | Data not specified |

This table presents data for a related quinoxaline derivative to illustrate the potential for topoisomerase inhibition within this class of compounds. nih.gov

HPPD Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme that has been a target for the development of herbicides. Recent research has explored quinoxaline derivatives as potential HPPD inhibitors. nih.govaliyuncs.comnih.govresearchgate.nethep.com.cn Specifically, novel triketone-containing quinoxaline compounds have been designed and shown to possess potent inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD). nih.govaliyuncs.comnih.gov

The IC₅₀ values for some of these quinoxaline-based HPPD inhibitors are in the sub-micromolar range, indicating high potency. hep.com.cn Molecular docking studies suggest that the quinoxaline scaffold can form favorable interactions within the active site of the enzyme. nih.gov Although these results are for quinoxaline derivatives and not specifically for this compound, they point to the potential of the quinoxaline core in the design of HPPD inhibitors.

Receptor Modulation and Antagonism

The interaction of this compound with cellular receptors is another important aspect of its in vitro biological profile.

Glutamate (B1630785) Receptor Antagonistic Properties

The glutamatergic system is a major excitatory neurotransmitter system in the brain, and its modulation has therapeutic implications. Quinoxaline derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. researchgate.netnih.govnih.gov These compounds can act as competitive antagonists at the glycine (B1666218) co-agonist site of the NMDA receptor.

While the broader class of quinoxalines shows activity at glutamate receptors, specific data on the antagonistic properties of this compound at these receptors are not detailed in the currently available research. Further investigation is required to determine if the specific substitutions on the quinoxaline core of this compound confer any significant glutamate receptor antagonistic activity.

Other Receptor Binding Interactions

While specific receptor binding studies for this compound are not extensively documented, research on related quinoxaline derivatives provides insights into their potential molecular targets. For instance, computational docking studies have explored the interaction of quinoxaline analogs with various enzymes and receptors. One such study investigated the binding of 3-hydrazinoquinoxaline-2-thiol (B1673409) with penicillin-binding protein 2a (PBP2a), a key enzyme in methicillin-resistant Staphylococcus aureus (MRSA). The study suggested a potential binding interaction, which may contribute to the synergistic antibacterial effects observed when combined with β-lactam antibiotics.

Furthermore, the broader class of nitrogen-containing heterocyclic compounds, which includes quinoxalines, has been shown to interact with a range of biological targets. For example, certain benzylpiperazine derivatives have demonstrated high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in various neurological and pathological processes. nih.gov Although structurally distinct, these findings highlight the potential for quinoxaline derivatives to engage with specific receptor systems. Molecular docking studies on other quinoxaline derivatives have also suggested potential interactions with targets such as human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR), indicating a broad range of possible biological activities. nih.gov

Antimicrobial Activity Mechanisms (In Vitro)

Quinoxaline derivatives are well-recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a range of bacteria and fungi. researchgate.netresearchgate.netcore.ac.uk The structural flexibility of the quinoxaline scaffold allows for modifications that can enhance its antimicrobial potency and spectrum. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Studies on quinoxaline derivatives have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized 2-benzylquinoxaline derivatives were evaluated for their antibacterial activity against a panel of microorganisms, including Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). jchr.org The results, determined by the agar (B569324) well diffusion method, indicated that some of these compounds possess good antibacterial activity. jchr.org

Specifically, research on 3-hydrazinoquinoxaline-2-thiol, a close structural analog, has shown significant activity against MRSA. nih.gov While this compound alone exhibits moderate activity, its efficacy is dramatically enhanced when used in combination with other antibiotics, as detailed in the synergistic effects section.

Antifungal Efficacy Against Yeast and Fungal Species

The antifungal potential of quinoxaline derivatives has been extensively investigated. Studies have shown that these compounds are active against various clinically relevant yeast and fungal species. For example, 3-hydrazinoquinoxaline-2-thiol has demonstrated notable efficacy against several Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov In some cases, its in vitro activity was found to be comparable or even superior to the conventional antifungal drug, Amphotericin B. nih.gov Another related compound, 2-chloro-3-hydrazinylquinoxaline, has also shown promising, albeit variable, efficacy against Candida species and some Aspergillus species, including Aspergillus niger. tandfonline.com

The following table summarizes the in vitro antifungal activity of a related compound, 3-hydrazinoquinoxaline-2-thiol, against various fungal strains.

| Fungal Strain | MIC Range (µg/mL) of 3-hydrazinoquinoxaline-2-thiol | Reference |

| Candida albicans | Variable | nih.gov |

| Candida glabrata | Effective | nih.gov |

| Candida parapsilosis | Effective | nih.gov |

| Candida tropicalis | Variable | nih.gov |

| Aspergillus niger | Variable efficacy for related quinoxalines | tandfonline.com |

Note: The data presented is for the related compound 3-hydrazinoquinoxaline-2-thiol and is intended to be indicative of the potential activity of the quinoxaline class.

Synergistic Effects with Established Antimicrobial Agents

A significant area of research for quinoxaline derivatives is their potential to act synergistically with existing antimicrobial drugs, which could help combat drug resistance. Studies on 3-hydrazinoquinoxaline-2-thiol have revealed strong synergistic interactions with both thymoquinone (B1682898) and penicillin against resistant bacterial strains.

When combined with thymoquinone, 3-hydrazinoquinoxaline-2-thiol exhibited a synergistic effect against various Candida strains, leading to a significant reduction in the minimum inhibitory concentrations (MICs) of both compounds. mdpi.com This suggests that the combination could be a more potent antifungal therapy.

Similarly, a remarkable synergistic effect was observed when 3-hydrazinoquinoxaline-2-thiol was combined with penicillin against MRSA. nih.govnih.govresearchgate.net Penicillin alone is often ineffective against MRSA due to the presence of the resistant PBP2a enzyme. nih.govresearchgate.net However, the combination therapy resulted in a significant decrease in the MIC of penicillin, in some cases by up to 64-fold, restoring its efficacy against these resistant strains. nih.govnih.govresearchgate.net

The table below illustrates the synergistic effect of 3-hydrazinoquinoxaline-2-thiol in combination with penicillin against MRSA.

| Antimicrobial Agent | MIC Range (µg/mL) Alone | MIC Range (µg/mL) in Combination | Fold Reduction in MIC | Reference |

| Penicillin | 128 - 1024 | Varies (significantly lower) | Up to 64-fold | nih.govnih.govresearchgate.net |

| 3-hydrazinoquinoxaline-2-thiol | 8 - 64 | Varies (significantly lower) | - | nih.govnih.govresearchgate.net |

Note: This data is for the related compound 3-hydrazinoquinoxaline-2-thiol.

Elucidation of Cellular Targets and Pathways

The antimicrobial mechanisms of quinoxaline derivatives are believed to be multifactorial. One proposed mechanism is the disruption of cellular redox homeostasis through the generation of reactive oxygen species (ROS). researchgate.net The accumulation of ROS can lead to oxidative stress, damaging cellular components and ultimately causing cell death.

Another key mechanism, particularly in bacteria, is the interference with DNA synthesis. nih.gov Quinoxalines are known to be able to intercalate into DNA, which can inhibit replication and transcription processes. In the context of synergistic activity with β-lactam antibiotics like penicillin, it is hypothesized that the quinoxaline derivative may inhibit DNA synthesis while the β-lactam disrupts cell wall biosynthesis by inhibiting penicillin-binding proteins. nih.gov This dual-pronged attack could explain the potentiation of their antibacterial effects.

Anticancer Activity Mechanisms (In Vitro Cell Line Studies)

In addition to their antimicrobial properties, quinoxaline derivatives have emerged as a promising scaffold for the development of novel anticancer agents. mdpi.comnih.govtandfonline.com Various in vitro studies have demonstrated the cytotoxic effects of different quinoxaline analogs against a range of cancer cell lines.

While specific data for this compound is limited, studies on other quinoxaline derivatives have shown significant antiproliferative activity. For example, certain quinoxaline compounds have been found to be highly selective against prostate cancer cells (PC-3) with low micromolar IC50 values. tandfonline.com The proposed mechanism for this anticancer activity includes the induction of apoptosis, or programmed cell death. tandfonline.comnih.gov This has been evidenced by cell cycle arrest at the S phase, DNA fragmentation, and the upregulation of pro-apoptotic proteins such as p53 and caspases, alongside the downregulation of the anti-apoptotic protein Bcl-2. tandfonline.com

Furthermore, some quinoxaline derivatives have been identified as inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and repair. tandfonline.com Inhibition of this enzyme can lead to DNA damage and trigger apoptosis in cancer cells. Molecular docking studies have supported the potential of quinoxaline derivatives to bind to the active site of topoisomerase II. tandfonline.com

The table below presents the in vitro anticancer activity of representative quinoxaline derivatives against various cancer cell lines.

| Quinoxaline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound IV (a quinoxaline derivative) | PC-3 (Prostate) | 2.11 | tandfonline.com |

| Compound III (a quinoxaline derivative) | PC-3 (Prostate) | 4.11 | tandfonline.com |

| Compound XVa (a 3-(chloroquinoxalin-2-yl)amino derivative) | HCT116 (Colon) | 4.4 | nih.gov |

| Compound VIId (a 3-(methylquinoxalin-2-yl)amino derivative) | HCT116 (Colon) | 7.8 | nih.gov |

Note: The data presented is for related quinoxaline derivatives and is intended to be indicative of the potential anticancer activity of the quinoxaline class.

Antiproliferative and Cytotoxic Effects on Human Cancer Cell Lines

The antiproliferative and cytotoxic potential of quinoxaline derivatives has been evaluated against a panel of human cancer cell lines, revealing a range of activities. While specific data for this compound remains limited in publicly available literature, studies on structurally related compounds provide valuable insights into its potential efficacy.

A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share a core quinoxaline structure with a benzyl group, were tested against several cancer cell lines. researchgate.net Compound 6k in this series demonstrated notable activity, with IC50 values of 12.17 µM against prostate cancer (PC-3), 9.46 µM against cervical cancer (HeLa), 10.88 µM against colon cancer (HCT-116), and 6.93 µM against breast cancer (MCF-7). researchgate.net These findings highlight the potential of the benzyloxyquinoxaline scaffold as a source of potent antiproliferative agents. researchgate.net

Another study on 2-oxo-3-phenylquinoxaline derivatives, which are also structurally similar, identified two compounds, 2a and 7j , with significant cytotoxic effects against the HCT-116 colon cancer cell line, exhibiting IC50 values of 28.85 µg/mL and 26.75 µg/mL, respectively. researchgate.net Treatment of HCT-116 cells with compound 7j led to observable nuclear disintegration and chromatin fragmentation, indicative of apoptosis. researchgate.net

While these studies provide a strong rationale for the anticancer potential of the this compound scaffold, further research is necessary to determine the specific cytotoxic profile of this compound against a broader range of cancer cell lines, including leukemia, non-small cell lung cancer, CNS cancer, melanoma, and renal cancer.

Table 1: Antiproliferative Activity of this compound Analogs

| Compound | Cancer Cell Line | IC50 (µM) |

| 6k (N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide) | PC-3 (Prostate) | 12.17 ± 0.9 |

| HeLa (Cervical) | 9.46 ± 0.7 | |

| HCT-116 (Colon) | 10.88 ± 0.8 | |

| MCF-7 (Breast) | 6.93 ± 0.4 | |

| 2a (2-oxo-3-phenylquinoxaline derivative) | HCT-116 (Colon) | 28.85 ± 3.26 µg/mL |

| 7j (2-oxo-3-phenylquinoxaline derivative) | HCT-116 (Colon) | 26.75 ± 3.50 µg/mL |

DNA Binding and Replication Inhibition

One of the proposed mechanisms by which quinoxaline derivatives may exert their cytotoxic effects is through interaction with DNA, leading to the inhibition of DNA replication and, consequently, cell death. Studies on compounds related to this compound lend support to this hypothesis.

Research on 3-hydrazinoquinoxaline-2-thiol, a closely related analog, suggests that it impedes DNA synthesis. nih.govresearchgate.netdovepress.comnih.gov This inhibition of a fundamental cellular process provides a plausible explanation for its observed antimicrobial and potential anticancer activities. nih.govresearchgate.netdovepress.comnih.gov

Modulation of Intracellular Signaling Pathways

The intricate network of intracellular signaling pathways plays a crucial role in cell survival, proliferation, and apoptosis. The ability of a compound to modulate these pathways can be a key determinant of its therapeutic efficacy. While direct evidence for this compound is still emerging, studies on related quinoxaline derivatives and compounds with similar structural motifs suggest potential mechanisms of action.

NF-κB Pathway:

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer, promoting cell survival and proliferation. A study on a quinoxaline urea (B33335) analog demonstrated its ability to reduce the levels of phosphorylated IKKβ, a key kinase in the NF-κB pathway. mdpi.com This inhibition of IKKβ phosphorylation effectively blocks the downstream signaling cascade, suggesting that targeting the NF-κB pathway could be a viable mechanism for the anticancer activity of quinoxaline derivatives. mdpi.com

Mitochondrial Pathways:

The mitochondrion is a central player in the intrinsic pathway of apoptosis. The release of pro-apoptotic factors from the mitochondria can trigger a cascade of events leading to programmed cell death. Research on p-hydroxybenzyl alcohol, a compound containing a benzyl group, has shown that it can protect against apoptosis through a mitochondria-dependent pathway. nih.gov This involves the stabilization of the mitochondrial membrane potential, regulation of the Bcl-2 family of proteins, and a decrease in the release of cytochrome c and subsequent caspase activation. nih.govmdpi.com These findings suggest that the benzyl moiety within this compound could potentially influence mitochondrial function and induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Studies

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications to a core scaffold influence its potency and selectivity. For quinoxaline derivatives, several SAR studies have provided valuable insights.

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the quinoxaline ring system have a profound impact on the antiproliferative activity of these compounds. mdpi.com

A review of anticancer quinoxalines highlighted several key SAR findings. mdpi.com For instance, the replacement of an electron-releasing group like methoxy (B1213986) (OCH3) with an electron-withdrawing group such as chlorine (Cl) can decrease activity. mdpi.com The presence of a cyano (CN) group on an aliphatic chain attached to the nitrogen atom of the quinoxaline nucleus appears to be essential for activity, while replacing an ester group (COOC2H5) with a hydrazide group (CONHNH2) can lead to a decrease in potency. mdpi.com

Furthermore, the linker between the quinoxaline nucleus and other parts of the molecule plays a critical role. An NH-CO linker at the second position has been shown to increase activity, whereas aliphatic linkers tend to decrease it. mdpi.com Electron-releasing groups like methyl (CH3) and methoxy (OCH3) at certain positions can also diminish activity. mdpi.com In a series of quinoxaline derivatives with a substituted imidazole, an o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus enhanced activity against melanoma cells, while trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups were detrimental. mdpi.com

In the context of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, the nature of the N-alkyl substituent significantly influences the antiproliferative activity against various cancer cell lines, including prostate, cervical, colon, and breast cancer. researchgate.net This underscores the importance of the substituent attached to the propanamide side chain in determining the biological potency of these quinoxaline derivatives.

Conformational Effects on Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target and elicit a biological response. The introduction of different substituents can influence the preferred conformation of a molecule, thereby affecting its activity.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Protein InteractionsMolecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For 2-Benzyl-3-hydrazinoquinoxaline, molecular docking studies would be essential to identify potential biological targets and elucidate its mechanism of action at a molecular level. The process would involve:

Target Selection: Identifying potential protein targets based on the activity of structurally similar compounds. For instance, given the antimicrobial interest in quinoxalines, proteins involved in bacterial cell wall synthesis or DNA replication could be selected. nih.gov

Binding Site Prediction: Computational tools can identify potential binding pockets on the surface of a protein. microbiologyjournal.org

Docking Simulation: The 3D structure of this compound would be placed into the identified binding site of the target protein, and various conformations would be sampled.

Scoring and Analysis: A scoring function would estimate the binding affinity (e.g., in kcal/mol). The resulting poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein.

A hypothetical docking study of this compound against a bacterial protein target, for example, would yield data on its binding energy and the specific amino acids it interacts with, providing a basis for understanding its potential biological activity.

Quantum Chemical Calculations for Electronic Properties and ReactivityQuantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule.bjbms.orgnih.govThese methods can compute a wide range of molecular properties.

For this compound, these calculations would provide insights into:

Optimized Geometry: Determining the most stable 3D structure by finding the lowest energy conformation, including bond lengths, bond angles, and dihedral angles. nih.gov

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map would reveal the charge distribution and identify electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data like NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental results for structural validation. bjbms.orgnih.gov

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical stability |

Conformational Analysis and Molecular Dynamics SimulationsWhile quantum calculations often focus on a static, lowest-energy state, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore the flexibility and time-dependent behavior of molecules.

Conformational Analysis: This would involve systematically rotating the flexible bonds of this compound (e.g., the bond connecting the benzyl (B1604629) group) to identify all stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a protein's binding site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would provide information on its structural stability, flexibility, and the dynamics of its interactions with its environment. Key analyses include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) ModelingQSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.nih.gov

To build a QSAR model for quinoxaline (B1680401) derivatives including this compound, the following steps would be necessary:

Data Set Collection: A dataset of quinoxaline compounds with experimentally measured biological activity (e.g., IC50 values) would be required.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound in the series.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to create a mathematical equation linking the descriptors to the biological activity.

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized quinoxaline derivatives, guiding the design of more potent compounds.

Potential Non Biological Applications and Material Science Contexts of 2 Benzyl 3 Hydrazinoquinoxaline

The quinoxaline (B1680401) scaffold, a fused heterocycle containing nitrogen, is a significant structural motif in the development of functional organic materials. The specific derivative, 2-Benzyl-3-hydrazinoquinoxaline, combines the electron-deficient quinoxaline core with a benzyl (B1604629) group and a reactive hydrazino moiety. This unique combination of functional groups bestows upon it a range of potential applications in material science and industrial chemistry, from creating vibrant colors to developing advanced electronic components and agricultural chemicals.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a method that can require harsh conditions such as high temperatures and strong acid catalysts. nih.govmdpi.com The future of synthesizing 2-benzyl-3-hydrazinoquinoxaline and its analogues lies in the development of novel, efficient, and environmentally friendly protocols. The principles of green chemistry are becoming a primary focus for researchers in this area. nih.govresearchgate.net

Key emerging strategies include:

Use of Green Solvents: Shifting from traditional organic solvents to greener alternatives like water or Natural Deep Eutectic Solvents (NADESs) is a promising trend. rsc.org For instance, a protocol using a choline (B1196258) chloride/water NADES has been shown to produce functionalized quinoxalines rapidly and in high yields at room temperature without needing any additional catalyst. rsc.org

Recyclable Catalysts: The development and use of heterogeneous, recyclable catalysts can significantly improve the sustainability of synthesis. Examples include alumina-supported heteropolyoxometalates, bentonite (B74815) clay K-10, and β-cyclodextrin, which can be easily recovered and reused over multiple reaction cycles without a considerable loss of activity. nih.govmdpi.commdpi.com

Bio-based Catalysts: An eco-friendly approach utilizing copper oxide nanoparticles (CuONPs) derived from waste orange peel extract has been successfully used for quinoxaline synthesis. nih.gov This method presents a dual benefit of waste valorization and green catalysis. nih.gov

These sustainable methods not only reduce the environmental impact but also often lead to higher yields, simpler workup procedures, and improved cost-effectiveness, making them highly attractive for future synthetic efforts. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives

| Methodology | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Classic Condensation | Strong acid catalyst | Well-established method | nih.govmdpi.com |

| NADES-promoted Synthesis | Choline chloride/water | Fast (5 min), high yield (>90%), room temp., catalyst-free, recyclable | rsc.org |

| Heteropolyoxometalate Catalysis | Alumina-supported H₅PMo₁₀V₂O₄₀ | High yields, room temp., recyclable catalyst, easy workup | nih.gov |

| "Green" Nanoparticle Catalysis | CuO NPs from orange peel extract | Eco-friendly, high yields, recyclable catalyst, simple procedure | nih.gov |

| Supramolecular Catalysis | β-Cyclodextrin in water | Mild conditions, simple, non-toxic, recyclable catalyst | mdpi.com |

| Clay-based Catalysis | Bentonite clay K-10 in ethanol (B145695) | Environmentally friendly, efficient, reusable catalyst | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Design and Synthesis of Highly Selective and Potent Analogues

The core structure of this compound is a versatile scaffold that can be chemically modified to enhance its biological activity and selectivity. Future research will focus on the rational design and synthesis of new analogues with tailored properties. The aromatic quinoxaline system provides planarity, which can facilitate intercalation with nucleic acids or interactions with hydrophobic pockets within enzymes and receptors. mdpi.com

Strategies for developing advanced analogues include:

Structural Modification: Systematic alterations to the quinoxaline ring, the benzyl (B1604629) group, and the hydrazino moiety can be explored. For example, introducing various substituents on the phenyl ring of the benzyl group or on the quinoxaline core can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacologically active motifs could lead to hybrid compounds with dual or synergistic modes of action. For instance, a related compound, 3-hydrazinoquinoxaline-2-thiol (B1673409), has shown significant synergistic antifungal activity when combined with thymoquinone (B1682898) against various Candida species. nih.govnih.govresearchgate.net This suggests that designing analogues of this compound for combination therapies is a promising avenue.

Target-Oriented Synthesis: As specific biological targets are identified, analogues can be designed to maximize binding affinity and selectivity. This approach was demonstrated in the development of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, where modifications led to potent and selective inhibitors of VEGFR-2, a key target in cancer therapy. mdpi.comsemanticscholar.org

The goal is to generate a library of compounds from which highly potent and selective candidates can be identified for specific biological applications.

Advanced Mechanistic Investigations of Biological Targets

While preliminary studies on related quinoxaline derivatives hint at their potential biological activities, a deep understanding of the precise molecular mechanisms of this compound is crucial for its future development. nih.govnih.govnih.gov Advanced mechanistic investigations will be essential to elucidate how this compound interacts with biological systems at a molecular level.

Future research in this area should involve:

Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins, enzymes, or receptors that this compound binds to. For example, related compounds have been investigated for their binding to PBP2a in MRSA and for their potential as Toll-like receptor 2 (TLR2) antagonists. nih.govmicrobiologyjournal.org